molecular formula C24H34O6S B2552361 (8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate CAS No. 130039-90-6

(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate

Cat. No. B2552361
M. Wt: 450.59
InChI Key: YMLFSOGLWKCMEQ-RPPPWEFESA-N
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Description

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Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and conformation.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Structural Analysis and Molecular Interactions

Crystallographic Studies

A variety of studies have focused on the crystal structures of steroidal derivatives, which provide essential insights into their molecular conformations, intermolecular interactions, and potential reactivity. For example, studies on compounds with similar steroidal backbones have revealed detailed aspects of their crystal structures, such as conformational preferences and hydrogen bonding patterns, which are crucial for understanding their behavior in biological systems and for designing derivatives with specific properties (Ketuly et al., 2011), (Zhou et al., 2015).

Electrostatic Properties and Drug Action Mode

The electrostatic properties and molecular interactions of steroids have been studied using advanced computational methods. These studies help in understanding how such molecules interact with their environment, including potential binding sites on proteins, which is essential for drug development (Shahid et al., 2017).

Bioactive Compound Isolation and Application

Marine Organisms and Bioactivity

Research into marine organisms has led to the isolation of bioactive compounds with potential therapeutic applications. For instance, compounds isolated from sea anemones showed antimicrobial and antioxidant activities, indicating their potential for biomedical applications (Thangaraj et al., 2018).

Antimicrobial and Anticancer Activities

Studies on synthetic derivatives of steroidal compounds have demonstrated significant antimicrobial and anticancer activities. These findings suggest that structurally similar compounds to the one mentioned could have potential applications in treating infections and cancer (Shaheen et al., 2014).

Molecular Docking and Pharmacokinetic Profiles

Anti-Sickling Properties

Molecular docking studies have identified compounds within traditional medicinal plants with strong binding affinity to hemoglobin, suggesting potential treatments for sickle cell anemia. This approach illustrates how structurally similar compounds might be used to modulate the function of biologically important proteins (Olushola-Siedoks et al., 2020).

Safety And Hazards

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Future Directions

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I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6S/c1-22-8-6-15(26)10-14(22)4-5-16-17-7-9-24(19(28)12-25,30-20(29)13-31-3)23(17,2)11-18(27)21(16)22/h10,16-18,21,25,27H,4-9,11-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLFSOGLWKCMEQ-RPPPWEFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CSC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CSC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate

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